N-(3-acetylphenyl)-2,6-difluorobenzamide
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Overview
Description
N-(3-acetylphenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with two fluorine atoms at the 2 and 6 positions. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that compounds with similar structures, such as isocyanates, are known to be electrophiles and are reactive towards a variety of nucleophiles . This suggests that N-(3-acetylphenyl)-2,6-difluorobenzamide might interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, n-(3-acetylphenyl)-n-methylacetamide, is known to have high gastrointestinal absorption and is bbb permeant . These properties might also apply to this compound, potentially impacting its bioavailability.
Result of Action
aeruginosa . This suggests that this compound might have similar effects.
Action Environment
It is known that the reactivity of similar compounds, such as isocyanates, can be influenced by the presence of nucleophiles . This suggests that the action of this compound might also be influenced by the presence of nucleophiles in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,6-difluorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-2,6-difluorobenzamide.
Reduction: Formation of N-(3-(hydroxyethyl)phenyl)-2,6-difluorobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2,6-difluorobenzamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-2,6-difluorobenzamide is unique due to the specific positioning of the acetyl and fluorine groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXKVVKOIZERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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